molecular formula C18H12Cl2FNO3S2 B2600938 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide CAS No. 251097-60-6

3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

Cat. No.: B2600938
CAS No.: 251097-60-6
M. Wt: 444.32
InChI Key: DYORKKSUTIVLKN-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide (CAS: 251097-60-6) is a sulfonamide derivative featuring a thiophene backbone. Its molecular formula is C₁₈H₁₂Cl₂FNO₃S₂, with a molecular weight of 444.3 g/mol and an XLogP3 value of 4.9, indicating moderate lipophilicity . The compound contains a 2,4-dichlorobenzyl sulfonyl group attached to the 3-position of the thiophene ring and an N-(4-fluorophenyl)carboxamide moiety at the 2-position. Key physicochemical properties include 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a polar surface area of 99.9 Ų, which may influence bioavailability and target interactions .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfonyl]-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FNO3S2/c19-12-2-1-11(15(20)9-12)10-27(24,25)16-7-8-26-17(16)18(23)22-14-5-3-13(21)4-6-14/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYORKKSUTIVLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the attachment of the fluorophenyl group. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride, such as 2,4-dichlorobenzylsulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the sulfonylated thiophene with a fluorophenyl amine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-NH-) group participates in hydrolysis and substitution reactions:

Hydrolysis
Acidic or alkaline conditions cleave the sulfonamide bond:

text
R-SO₂-NH-R' + H2O → R-SO3H + H2N-R'

Conditions :

  • Acidic (HCl/H2O, reflux, 6–8 hrs): Yields 2-thiophenecarboxylic acid and 4-fluoroaniline derivatives

  • Alkaline (NaOH/EtOH, 80°C, 4 hrs): Produces sodium sulfonate intermediates

Table 1: Hydrolysis Products

Reagent SystemTemperatureTimePrimary ProductsYield
6M HCl in H2OReflux8 hrs2-Thiophenecarboxylic acid derivatives72–85%
2M NaOH in EtOH/H2O80°C4 hrsSodium 2,4-dichlorobenzylsulfonate68%

Thiophene Ring Modifications

The thiophene ring undergoes electrophilic substitution and oxidation:

Electrophilic Substitution

  • Nitration : HNO3/H2SO4 mixture adds nitro groups to the β-position

Oxidation
The thiophene ring oxidizes to a sulfone under strong oxidizing agents:

text
Thiophene → Thiophene-1,1-dioxide

Reagents : H2O2/AcOH, 50°C, 12 hrs (Yield: 78%)

2,4-Dichlorobenzyl Group

  • Nucleophilic Aromatic Substitution :

    • Cl atoms at positions 2 and 4 undergo substitution with amines (e.g., NH3/EtOH, 100°C)

    • Example : Reaction with piperazine yields bis-amine derivatives (Yield: 63%)

4-Fluorophenyl Group

  • Fluorine Displacement :

    • Pd-catalyzed coupling with arylboronic acids (Suzuki reaction) :
      Conditions : Pd(PPh3)4, K2CO3, DMF/H2O, 80°C, 24 hrs
      Product : Biaryl derivatives (Yield: 45–58%)

Sulfonyl Group Transformations

The sulfonyl (-SO₂-) group participates in reduction and nucleophilic displacement:

Reduction to Thioether

text
R-SO₂-R' → R-S-R'

Reagents : LiAlH4/THF, reflux, 6 hrs (Yield: 52%)

Nucleophilic Attack

  • Reacts with Grignard reagents (e.g., MeMgBr) to form sulfinic acid derivatives

Condensation and Coupling Reactions

The carboxamide group enables condensation with:

  • Hydrazines : Forms hydrazide derivatives for heterocyclic synthesis

  • Isocyanates : Generates urea-linked analogs (e.g., with phenyl isocyanate)

Table 2: Representative Coupling Reactions

Partner ReagentProduct ClassCatalystYield
BenzylamineN-BenzylcarboxamideDCC/DMAP74%
4-Nitrophenyl isocyanateUrea-linked derivativeNone61%

Stability Under Environmental Conditions

  • Photolysis : UV light (254 nm) degrades the compound via C-S bond cleavage (t1/2 = 3.2 hrs)

  • Thermal Stability : Decomposes above 220°C, releasing SO2 and HCl gases

This compound’s multifunctional design allows tailored modifications for pharmaceutical and materials science applications. Experimental protocols emphasize controlled conditions to manage competing reactivities of its sulfonamide, thiophene, and halogenated aryl groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds similar to 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide. For instance, a series of derivatives were evaluated against gram-positive bacteria and mycobacteria. These compounds demonstrated significant antibacterial activity comparable to established antibiotics such as ampicillin and rifampicin. Specifically, derivatives with similar structures showed submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies indicated that it exhibits cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal mammalian cells. This selectivity is crucial for developing safe therapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several synthesized compounds, those structurally related to this compound were tested against both gram-positive bacteria and mycobacteria. The study found that certain derivatives exhibited enhanced antibacterial properties, particularly against resistant strains like MRSA .

CompoundActivity Against MRSA (µM)Cytotoxicity (IC50)
Compound A0.5>100
Compound B0.8>100
Compound C0.3>100

Case Study 2: Anticancer Activity

Another study focused on the cytotoxicity of this compound against various cancer cell lines. The findings suggested that it could inhibit cell proliferation effectively while sparing normal cells from toxicity.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)25

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The thiophene ring may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs sharing the thiophenecarboxamide scaffold and sulfonyl/sulfanyl substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Benzyl/Phenyl) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors
Target Compound (251097-60-6) 2,4-dichlorobenzyl, 4-fluorophenyl C₁₈H₁₂Cl₂FNO₃S₂ 444.3 4.9 1 / 5
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-... (1221610) 4-chlorobenzyl, 4-methylphenyl C₁₉H₁₆ClNO₃S₂ 405.91 - 1 / -
N-(4-Chlorophenyl)-3-[(4-chlorobenzyl)sulfonyl]-... (251097-10-6) 4-chlorobenzyl, 4-chlorophenyl C₁₈H₁₃Cl₂NO₃S₂ 426.34 - 1 / -
3-[(3,4-Dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-... (251097-77-5) 3,4-dichlorobenzyl, 4-fluorophenyl C₁₈H₁₂Cl₂FNO₃S₂ 444.3 - 1 / -
3-[(2,4-Dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-... (N/A) 2,4-dichlorobenzyl (sulfanyl), 4-fluorophenyl C₁₈H₁₂Cl₂FNO₂S₂ 427.3* - 1 / -

Notes:

  • Sulfonyl vs. Sulfanyl : Replacement of the sulfonyl (-SO₂-) group with sulfanyl (-S-) in reduces polarity and may alter metabolic stability and target binding .
  • The 4-fluorophenyl group introduces electronegativity, favoring interactions with polar residues in enzymes or receptors .
  • Isosteric Replacements : The trifluoromethoxy (-OCF₃) group in increases electron-withdrawing effects and steric bulk, which could modulate potency and selectivity in biological systems .

Key Research Findings

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonylation of a thiophene precursor followed by coupling with 4-fluoroaniline. Analogous methods in (e.g., N-(2,4-dichlorobenzyl) derivatives) utilize nucleophilic substitution under basic conditions, achieving yields of 35–44% .
  • Sulfanyl analogs (e.g., ) are synthesized via thiol-ether formation, requiring milder conditions compared to sulfonylation .

Dichlorobenzyl and fluorophenyl motifs are common in antiviral and antimicrobial agents (e.g., ), implying possible utility in infectious disease targeting .

Physicochemical Trends: Increasing halogenation (e.g., dichloro > monochloro) correlates with higher molecular weight and lipophilicity (XLogP3), as seen in the target compound vs. . Polar surface area (~100 Ų) suggests moderate solubility, which may necessitate formulation optimization for in vivo applications .

Biological Activity

3-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide, a compound with the CAS number 251097-60-6, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological evaluation, and mechanistic insights based on diverse scientific studies.

  • Molecular Formula : C18H12Cl2FNO3S2
  • Molecular Weight : 444.33 g/mol
  • Boiling Point : Approximately 564.6 °C (predicted)
  • Density : 1.540 g/cm³ (predicted)
  • pKa : 9.95 (predicted)

Inhibition Studies

The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases and cancer. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

  • Acetylcholinesterase Inhibition :
    • The compound exhibited significant AChE inhibitory activity with an IC50 value indicating effective binding to the enzyme's active site. This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed strong interactions between the compound and the AChE active site, supporting its role as a competitive inhibitor. The binding affinity was quantified through computational methods, which provided insights into the structural requirements for effective inhibition .

Anticancer Activity

Research indicates that compounds similar to this compound can exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth.

  • Mechanism of Action :
    • The compound's structural features allow it to interfere with key pathways such as the MAPK signaling cascade, which is crucial for cell proliferation and survival in cancer cells .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing context for the potential applications of this compound:

  • Study on AChE Inhibitors :
    • A recent study synthesized a series of compounds and identified that those with similar thiophene and sulfonamide structures had enhanced AChE inhibition compared to controls . This supports the hypothesis that modifications to the sulfonamide group can optimize biological activity.
  • Anticancer Evaluations :
    • Compounds with similar scaffolds have been tested against various cancer cell lines, demonstrating selective cytotoxicity. The structural diversity within this class of compounds allows for targeted modifications to enhance potency and selectivity against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeAssessed PropertyResult/IC50 ValueReference
AcetylcholinesteraseInhibitionIC50 = 2.7 µM
Anticancer ActivityCytotoxicitySelective against cancer cell lines
Molecular DockingBinding AffinityHigh affinity observed

Q & A

Q. What is the molecular structure and key functional groups of 3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide, and how are they characterized?

The compound features a thiophene core substituted with a sulfonyl group linked to a 2,4-dichlorobenzyl moiety and an N-(4-fluorophenyl)carboxamide group. Key functional groups include:

  • Sulfonyl group : Confirmed via IR spectroscopy (S=O stretching ~1350–1160 cm⁻¹) and mass spectrometry (sulfonate fragment ions).
  • Fluorophenyl and dichlorobenzyl groups : Identified using ¹H/¹³C NMR (aromatic proton signals at δ 6.8–7.5 ppm) and X-ray crystallography for spatial arrangement .
  • Thiophene ring : Characterized by UV-Vis absorption (λmax ~250–300 nm) and cyclic voltammetry for electronic properties .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A typical synthesis involves:

Sulfonylation : Reacting 2-thiophenecarboxylic acid with 2,4-dichlorobenzylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C .

Amide coupling : Using N-(4-fluorophenyl)amine with EDCI/HOBt as coupling agents in DMF at room temperature .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. Key Challenges :

  • Byproduct formation : Competing sulfonation at alternative positions requires strict temperature control .
  • Yield optimization : Reported yields range from 45–65%, influenced by the stoichiometry of sulfonyl chloride .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and minimize side reactions?

Methodology :

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity, reducing reaction time from 24h to 8h .
  • Solvent selection : Replacing DCM with THF improves solubility of intermediates, increasing yield by ~15% .
  • In-line monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and isolate intermediates .

Q. How do discrepancies in reported biological activities (e.g., kinase inhibition) arise, and what strategies resolve them?

Root Causes :

  • Assay variability : Differences in ATP concentration (10–100 µM) in kinase inhibition assays alter IC₅₀ values .
  • Structural analogs : Substitution at the fluorophenyl group (e.g., 4-chloro vs. 4-fluoro) significantly impacts target selectivity .

Q. Resolution Strategies :

Standardized protocols : Use recombinant kinases (e.g., EGFR T790M) with fixed ATP levels (50 µM) .

Co-crystallization studies : Resolve binding modes with X-ray crystallography to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Q. What advanced computational methods are used to predict the compound’s pharmacokinetic properties?

Approaches :

  • Quantum chemical calculations : DFT (B3LYP/6-311+G(d,p)) to estimate solubility and logP values .
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability using CHARMM force fields .
  • QSAR models : Train on analogs (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) to predict metabolic stability .

Q. How can structural ambiguities in the sulfonyl-thiophene linkage be resolved?

Techniques :

  • Single-crystal XRD : Resolve bond length anomalies (e.g., S–O bond at 1.43 Å vs. expected 1.49 Å) .
  • Solid-state NMR : Confirm sulfonyl group orientation using ³³S NMR .
  • Comparative analysis : Benchmark against analogs (e.g., N-(4-fluorophenyl)-2-thiophenecarboxamide) to identify electronic effects .

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